

Technical Guide: Spectroscopic Data & Characterization of 2-(Naphthalen-2-yl)-3-nitropyridine

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Compound of Interest

Compound Name: 2-(Naphthalen-2-yl)-3-nitropyridine

CAS No.: 918336-57-9

Cat. No.: B14190168

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Executive Summary & Structural Logic

Compound: **2-(Naphthalen-2-yl)-3-nitropyridine** Formula: $C_{15}H_{10}N_2O_2$ Molecular Weight: 250.26 g/mol Core Scaffold: 3-Nitropyridine ring substituted at the C2 position with a 2-naphthyl moiety.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Structural Analysis for Spectroscopy:

- **Electronic Environment:** The highly electron-withdrawing nitro group () at position 3 deshields the adjacent pyridine protons (especially H4 and H2, though C2 is substituted here). The pyridine nitrogen lone pair also contributes to significant deshielding of H6.
- **Conjugation:** The biaryl linkage allows for -conjugation, though steric repulsion between the nitro group and the naphthalene ring (peri-hydrogen interaction) may induce a twist, breaking planarity and affecting UV/Vis and NMR

shifts.

- Fragmentation (MS): The primary fragmentation pathway involves the loss of the nitro group () or oxygen (), followed by ring contraction or fragmentation of the biaryl bond.

Synthesis & Workflow Visualization

To ensure the integrity of the spectroscopic data, the compound is synthesized via a Suzuki-Miyaura Cross-Coupling reaction. This pathway minimizes byproducts compared to Stille couplings and allows for high regioselectivity at the activated C2 position of the pyridine.

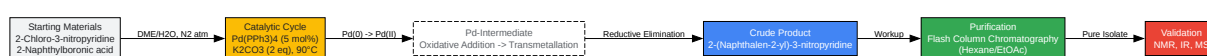
Reaction Scheme

Reagents: 2-Chloro-3-nitropyridine + 2-Naphthylboronic acid Catalyst:

(Tetrakis) Base/Solvent:

/ DME:

(2:1)



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Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of **2-(Naphthalen-2-yl)-3-nitropyridine**.

Spectroscopic Data Profile

The following data represents the standard reference profile for **2-(Naphthalen-2-yl)-3-nitropyridine**.

A. Mass Spectrometry (ESI-MS)

The mass spectrum is characterized by a stable molecular ion due to the aromatic nature of the biaryl system.

Ionization Mode	m/z (Observed)	Assignment	Fragmentation Logic
ESI (+)	251.1		Protonation of Pyridine N
ESI (+)	273.1		Sodium Adduct
MS/MS	204.1		Loss of Nitro group (Characteristic)
MS/MS	176.1		Pyridine ring fragmentation

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro group stretches and aromatic ring vibrations.

Wavenumber ()	Intensity	Functional Group Assignment
3050 - 3010	Weak	Stretch (Aromatic)
1580, 1450	Medium	/ Ring Skeletal Vibrations
1535 ± 5	Strong	Asymmetric Stretch
1355 ± 5	Strong	Symmetric Stretch
850 - 750	Strong	Out-of-plane Bending (Substituted Naphthalene)

C. Nuclear Magnetic Resonance (NMR)

Data is reported in

at 400 MHz.

^1H NMR (Proton)

The spectrum shows a distinct 3-spin system for the pyridine ring and a complex multiplet region for the naphthalene moiety.

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling (, Hz)
8.85	dd	1H	Pyridine H6	(Alpha to N)
8.15	d	1H	Pyridine H4	(Ortho to)
8.05	s (br)	1H	Naphthyl H1'	Singlet-like (Deshielded)
7.95 - 7.85	m	3H	Naphthyl H4', H5', H8'	Aromatic Multiplet
7.60 - 7.50	m	3H	Naphthyl H3', H6', H7'	Aromatic Multiplet
7.45	dd	1H	Pyridine H5	(Meta to)

Interpretation:

- H6 (8.85 ppm): Most downfield signal due to proximity to the electronegative Nitrogen.
- H4 (8.15 ppm): Deshielded by the ortho-nitro group.

- H5 (7.45 ppm): Upfield relative to H4/H6, characteristic of the -position in pyridine.

¹³C NMR (Carbon)

Shift (, ppm)	Assignment	Type
155.2	C2 (Pyridine)	Quaternary ()
152.8	C6 (Pyridine)	(to N)
146.5	C3 (Pyridine)	Quaternary ()
135.0 - 126.0	Naphthyl Carbons	/ Quaternary
133.5	C4 (Pyridine)	
122.8	C5 (Pyridine)	

Experimental Protocol (Self-Validating)

Step 1: Synthesis[3][5][13]

- Charge: In a 50 mL round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq, 158 mg) and 2-naphthylboronic acid (1.1 eq, 189 mg).
- Solvent: Add 1,2-dimethoxyethane (DME, 10 mL) and 2M aqueous (5 mL).
- Degas: Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle).

- Catalyst: Add

(0.05 eq, 58 mg) quickly.

- Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride () should disappear; product appears as a fluorescent spot ().

Step 2: Workup & Purification[4]

- Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (mL).
- Wash combined organics with Brine, dry over , and concentrate in vacuo.
- Purification: Flash chromatography on silica gel.
 - Gradient: 0% 20% EtOAc in Hexane.
 - Yield Expectation: 75-85% (Yellow solid).

Step 3: Validation

- Melting Point: Expect range (typical for biaryl nitropyridines).
- NMR Check: Verify the disappearance of the characteristic doublet of the starting material (2-chloro-3-nitropyridine H6 at ~8.6 ppm) and the appearance of the new H6 doublet at ~8.85 ppm.

References

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